Cas no 120003-84-1 (Omeprazole Acid Disodium Salt)

Omeprazole Acid Disodium Salt 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-,sodium salt (1:2)
- Omeprazole Acid Disodium Salt
- omeprazole acid
- 3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-met...
- Omeprazole 5-carboxylic acid disodium salt
- Omeprazole Acid Diso
- OMEPRAZOLE ACID DISODIUM SALT,OFF-WHITE SOLID
- 3-Pyridinecarboxylic acid, 4-methoxy-6-(((5-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-, disodium salt
- 5-Methoxy-2-(((5-carboxylate-4-methoxy-3-methyl-2-pyridinyl)-methyl)sulfinyl)-1H-benzimidazole disodium salt
- Ocide omeprazole
- sodium 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl}-5-methylpyridine-3-carboxylate (1:1)
- 4-Methoxy-6-{[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl}-5-methyl-3-pyridinecarboxylic acid disodium salt
- 4-Methoxy-6-[[(6-Methoxy-1H-benziMidazol-2-yl)sulfinyl]Methyl]-5-Methyl-
- 120003-84-1
- J-004233
- Omeprazole-5-carboxylic acid, disodium salt
- disodium;4-methoxy-6-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate
- AKOS037645611
- AS-6174
- 4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinecarboxylic Acid Sodium Salt;
-
- インチ: InChI=1S/2C17H17N3O5S.2Na/c2*1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h2*4-7H,8H2,1-3H3,(H,19,20)(H,21,22);;/q;;2*+1/p-2
- InChIKey: TUCNPUIUNPRUHQ-UHFFFAOYSA-L
- SMILES: [Na+].[Na+].COC1C=CC2N=C(S(CC3=NC=C(C([O-])=O)C(OC)=C3C)=O)NC=2C=1.COC1C=CC2N=C(S(CC3=NC=C(C([O-])=O)C(OC)=C3C)=O)NC=2C=1
計算された属性
- 精确分子量: 792.1263
- 同位素质量: 794.141672
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 14
- 重原子数量: 54
- 回転可能化学結合数: 10
- 複雑さ: 531
- 共价键单元数量: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 273
じっけんとくせい
- 密度みつど: g/cm3
- ゆうかいてん: >300°C (dec.)
- Boiling Point: 683°Cat760mmHg
- フラッシュポイント: 366.8°C
- Solubility: Methanol (Slightly), Water (Slightly)
- PSA: 228.66
Omeprazole Acid Disodium Salt Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
- 储存条件:2-8°C
Omeprazole Acid Disodium Salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O635005-1mg |
Omeprazole Acid Disodium Salt |
120003-84-1 | 1mg |
$ 724.00 | 2023-09-06 | ||
TRC | O635005-2mg |
Omeprazole Acid Disodium Salt |
120003-84-1 | 2mg |
$1303.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-358479-500 µg |
Omeprazole Acid Disodium Salt, |
120003-84-1 | 500µg |
¥4,061.00 | 2023-07-11 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 43805-5MG |
120003-84-1 | 5MG |
¥32248.52 | 2023-01-15 | |||
TRC | O635005-5mg |
Omeprazole Acid Disodium Salt |
120003-84-1 | 5mg |
$ 374.00 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 43805-5MG |
Omeprazole 5-carboxylic acid disodium salt |
120003-84-1 | 5mg |
¥21428.52 | 2025-01-16 | ||
TRC | O635005-.5mg |
Omeprazole Acid Disodium Salt |
120003-84-1 | 5mg |
$374.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-358479-500µg |
Omeprazole Acid Disodium Salt, |
120003-84-1 | 500µg |
¥4061.00 | 2023-09-05 | ||
TRC | O635005-0.5mg |
Omeprazole Acid Disodium Salt |
120003-84-1 | 0.5mg |
$ 305.00 | 2022-06-03 |
Omeprazole Acid Disodium Salt 関連文献
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
Omeprazole Acid Disodium Saltに関する追加情報
Omeprazole Acid Disodium Salt: A Comprehensive Overview
Omeprazole Acid Disodium Salt, also known as Omeprazole disodium salt and referenced by its CAS number 120003-84-1, is a widely recognized compound in the pharmaceutical industry. This compound is a critical component in the synthesis of Omeprazole, a proton pump inhibitor (PPI) that has revolutionized the treatment of various gastrointestinal disorders. The compound is extensively used in the production of drugs aimed at managing conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.
The structure of Omeprazole Acid Disodium Salt is characterized by its sodium salt form, which enhances its solubility and bioavailability. This makes it an ideal intermediate in the manufacturing process of Omeprazole, ensuring that the final drug product can be effectively absorbed by the human body. Recent studies have highlighted the importance of optimizing the synthesis pathway of this compound to improve yield and reduce production costs, thereby making it more accessible to patients worldwide.
One of the most significant advancements in the field is the development of novel synthetic methods for Omeprazole Acid Disodium Salt. Researchers have explored green chemistry approaches, such as using microwave-assisted synthesis and enzymatic catalysis, to streamline the production process. These innovations not only enhance efficiency but also minimize environmental impact, aligning with global sustainability goals.
In terms of pharmacokinetics, Omeprazole Acid Disodium Salt plays a pivotal role in determining the therapeutic efficacy of Omeprazole. Studies have shown that the sodium salt form exhibits superior stability compared to other forms, ensuring consistent drug performance. Additionally, recent clinical trials have demonstrated that formulations incorporating this compound exhibit enhanced gastric acid suppression, leading to faster relief for patients suffering from acid-related disorders.
The application of Omeprazole Acid Disodium Salt extends beyond traditional pharmaceuticals. It is also utilized in veterinary medicine for treating acid-related conditions in animals. This versatility underscores its importance as a key intermediate in both human and animal healthcare sectors.
From a regulatory standpoint, Omeprazole Acid Disodium Salt must adhere to stringent quality control standards to ensure safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) have established guidelines for its production and testing, emphasizing purity and consistency.
Looking ahead, ongoing research is focused on exploring new therapeutic applications for Omeprazole Acid Disodium Salt. For instance, studies are investigating its potential role in managing drug-induced liver injury and other conditions associated with acid secretion. These developments highlight the compound's continued relevance in advancing medical science.
In conclusion, Omeprazole Acid Disodium Salt remains a cornerstone in the development of effective proton pump inhibitors. Its role in improving patient outcomes underscores its significance in modern medicine. As research progresses, we can expect further innovations that will enhance its utility and expand its applications across various therapeutic areas.
120003-84-1 (Omeprazole Acid Disodium Salt) Related Products
- 92340-57-3(5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer))
- 2091263-85-1(2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid)
- 2228841-58-3(4,4-difluoro-1-(5-methylpyridin-3-yl)cyclohexane-1-carboxylic acid)
- 1805309-79-8(2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine)
- 2228433-37-0(2-(3-methyl-1-benzofuran-2-yl)oxyethan-1-amine)
- 1251551-03-7(2-cyclohexyl-N-{1-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}acetamide)
- 1353996-38-9(2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide)
- 2228979-16-4(1-amino-2-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropan-2-ol)
- 2229281-27-8(1,1,1-trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol)
- 895639-28-8(2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide)




